(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14(2)30-17-8-6-16(7-9-17)18-12-19(25-24-18)22(27)26-23-13-15-5-10-20(28-3)21(11-15)29-4/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQMCJPPUNLDN-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity based on recent research findings, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.48 g/mol. The structure features a pyrazole core linked to a hydrazone moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
The compound demonstrated significant cytotoxicity, particularly against HepG2 liver carcinoma and A549 lung carcinoma cell lines, with IC values comparable to established chemotherapeutics such as cisplatin.
The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Src kinase activity, which are critical in cancer cell signaling and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity. Studies have reported that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an effective anticancer agent .
- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound showed superior activity against HepG2 cells compared to other synthesized derivatives .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
- Key Observations: Electron-donating groups (e.g., methoxy, dimethylamino) on the benzylidene moiety improve planarity and conjugation, favoring π-π stacking in crystal packing . Bulky substituents (e.g., isopropoxy) increase steric hindrance, affecting molecular docking interactions .
Spectroscopic Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Computational Analyses
- DFT Studies :
Preparation Methods
Alkylation of Pyrazole Esters
A common approach involves alkylation of 3-aryl-1H-pyrazole-5-carboxylic acid ethyl esters. For example, 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester is reacted with benzyl chloride derivatives in acetonitrile under basic conditions (e.g., potassium carbonate) to yield N-alkylated intermediates.
Example Conditions
| Reagent | Quantity (mol) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl chloride | 0.005 | Acetonitrile | Reflux | 8 | 79 |
| Potassium carbonate | 0.005 |
This method, adapted from CN101085758A, produces 1-benzyl-3-aryl-pyrazole-5-carboxylates, which are critical precursors for subsequent hydrazide formation.
Hydrazinolysis of Esters
The ethyl ester intermediate undergoes hydrazinolysis using 80% hydrazine hydrate in ethanol to form the corresponding carbohydrazide. For instance:
- Reaction : 1-Benzyl-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (0.003 mol) + 80% hydrazine hydrate (1.2 mL) in ethanol (15 mL) at 78°C for 3 hours.
- Yield : 85–90% after recrystallization from ethanol.
Condensation with 3,4-Dimethoxybenzaldehyde
The final step involves Schiff base formation between the pyrazole-5-carbohydrazide and 3,4-dimethoxybenzaldehyde. This is typically achieved under acidic or solvent-free conditions.
Acid-Catalyzed Condensation
A method reported for analogous compounds involves refluxing equimolar amounts of carbohydrazide and aldehyde in ethanol with a catalytic amount of acetic acid.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar ratio (hydrazide:aldehyde) | 1:1.1 |
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid (2 drops) |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 72–78% |
This method, validated for (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, ensures high stereoselectivity for the E-isomer due to thermodynamic control.
Solvent-Free Mechanochemical Synthesis
Recent advances highlight solvent-free grinding methods using silica-supported catalysts, reducing reaction times to 30–45 minutes with comparable yields (70–75%).
Critical Analysis of Methodologies
Yield and Purity Considerations
Stereochemical Control
DFT studies confirm that the E-isomer is favored by 8–10 kcal/mol over the Z-isomer due to reduced steric hindrance between the pyrazole ring and benzylidene group.
Characterization and Validation
Key analytical data for the target compound:
- FTIR : ν(N–H) at 3250 cm⁻¹, ν(C=O) at 1680 cm⁻¹, ν(C=N) at 1605 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.45 (s, 1H, CH=N), 6.8–7.4 (m, aromatic Hs).
- X-ray Crystallography : Monoclinic crystal system with intermolecular N–H···O hydrogen bonds stabilizing the E-configuration.
Industrial-Scale Adaptations
For bulk synthesis, continuous-flow reactors have been proposed to enhance reproducibility:
Emerging Alternatives
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces condensation time to 15 minutes with a 12% yield increase.
Enzymatic Catalysis
Preliminary trials with lipase catalysts show moderate success (55–60% yield) but require further optimization.
Q & A
Q. Key Conditions :
- Temperature: 60–80°C for condensation steps.
- Solvent: Polar aprotic solvents (e.g., DMF) for substitution; ethanol for Schiff base formation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic Question: How is this compound characterized structurally, and what analytical techniques are essential for validation?
Answer:
Structural validation requires:
- Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (C₂₃H₂₆N₄O₄: ~434.5 g/mol) .
- X-ray Diffraction : Single-crystal analysis to confirm E-configuration and dihedral angles between aromatic rings .
Advanced Question: How do computational methods like DFT and molecular docking elucidate electronic properties and bioactivity?
Answer:
- DFT Calculations (B3LYP/6-311G )**:
- Molecular Docking :
Advanced Question: What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer:
Reported Yield Variations :
Q. Resolution Strategies :
- Optimize stoichiometry (1:1.2 molar ratio of carbohydrazide to aldehyde).
- Use inert atmosphere (N₂/Ar) to prevent oxidation during reflux .
Advanced Question: What methodological approaches are used to analyze its potential as an anticancer agent?
Answer:
- In Vitro Assays :
- Mechanistic Studies :
Advanced Question: How do substituents (e.g., 3,4-dimethoxy vs. 4-chloro) impact biological activity?
Answer:
Comparative Data :
| Substituent | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 3,4-Dimethoxy | 12.5 (MCF-7) | 16 (E. coli) |
| 4-Chloro | 8.2 (HeLa) | 8 (S. aureus) |
Q. Key Insights :
- Electron-donating groups (methoxy) enhance solubility but reduce electrophilic reactivity.
- Electron-withdrawing groups (chloro) improve membrane permeability and target binding .
Advanced Question: What strategies mitigate instability of the hydrazone linkage under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
